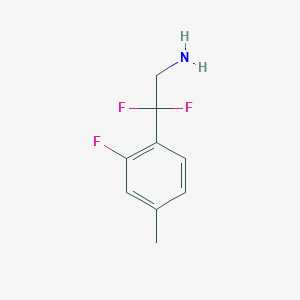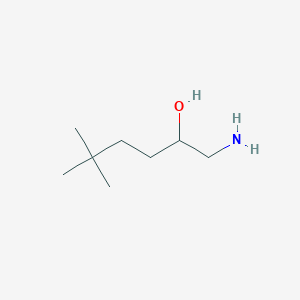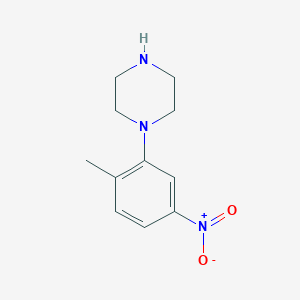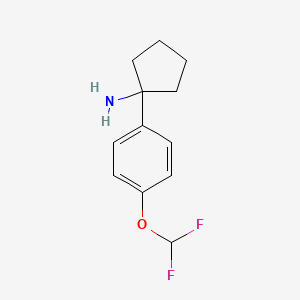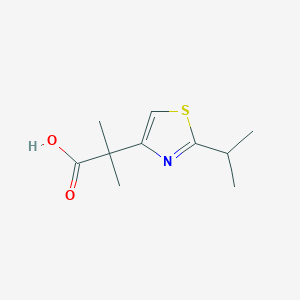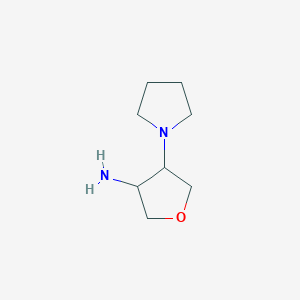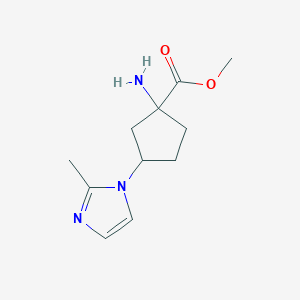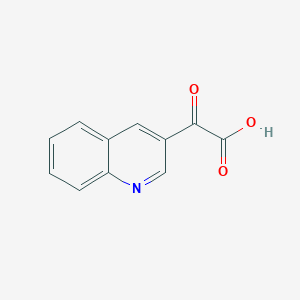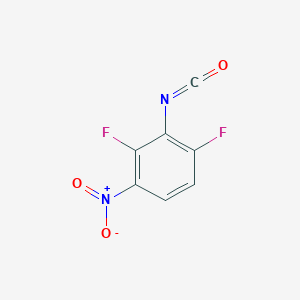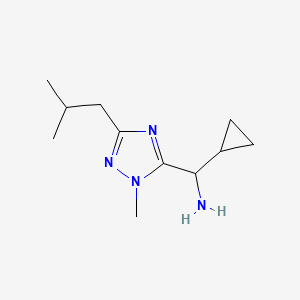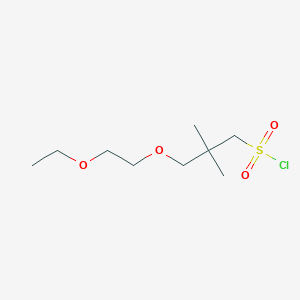
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is primarily used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new covalent bonds and the modification of the target molecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxypropane: A simpler ether compound with similar ethoxy groups.
Diethylene glycol diethyl ether: Another ether compound with similar structural features.
2-Ethoxy-1-naphthoyl chloride: A related sulfonyl chloride compound with different substituents.
Uniqueness
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-13-5-6-14-7-9(2,3)8-15(10,11)12/h4-8H2,1-3H3 |
Clave InChI |
DIULQCCPZMPVAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


